Farnesane

Renewable Fuel Toxicology Particulate Matter Genotoxicity

Farnesane is a fully saturated C15 isoalkane produced by hydrogenating sugarcane-derived farnesene. Unlike its unsaturated analog farnesene or the alcohol farnesol, it offers superior oxidative stability, high energy density, and chemical inertness—critical for renewable diesel and SAF formulations that reduce NOx up to 34% and PM up to 92% vs. fossil diesel. It is also essential as a building block for bio-based lubricants and as a model compound in combustion kinetics research. Substitution with any other sesquiterpenoid will invalidate experimental data or compromise fuel performance.

Molecular Formula C15H32
Molecular Weight 212.41 g/mol
CAS No. 3891-98-3
Cat. No. B139076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFarnesane
CAS3891-98-3
Synonyms2,6,10-Trimethyldodecane;  Farnesan; 
Molecular FormulaC15H32
Molecular Weight212.41 g/mol
Structural Identifiers
SMILESCCC(C)CCCC(C)CCCC(C)C
InChIInChI=1S/C15H32/c1-6-14(4)10-8-12-15(5)11-7-9-13(2)3/h13-15H,6-12H2,1-5H3
InChIKeyYFHFHLSMISYUAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Farnesane (CAS 3891-98-3) Technical and Procurement Guide: Distinguishing a Renewable Sesquiterpane from Its Analogs


Farnesane (2,6,10-trimethyldodecane, C15H32) is a fully saturated, acyclic sesquiterpane [1]. It is a renewable hydrocarbon produced via the hydrogenation of farnesene, which is in turn derived from the fermentation of sugarcane by engineered yeast [2]. This compound is chemically distinct from its unsaturated analog, farnesene, and other structurally similar sesquiterpenoids like farnesol [3]. These structural differences confer unique physical and biological properties that are critical for specific industrial and research applications, making generic substitution untenable.

Why Farnesane Cannot Be Interchanged with Farnesene or Farnesol: A Basis in Physicochemical and Biological Divergence


Farnesane, farnesene, and farnesol share a common C15 carbon skeleton but differ fundamentally in their functional groups. Farnesane is a fully saturated alkane, farnesene is an unsaturated alkene with multiple double bonds, and farnesol is a primary alcohol [1]. This difference dictates their distinct physicochemical properties, including boiling point, density, and oxidative stability, which are paramount for fuel applications [2]. Critically, their biological activities are also divergent. The complete saturation of farnesane eliminates the electron-rich double bonds that are essential for the biological activity of farnesene (e.g., as a semiochemical) and farnesol (e.g., as a juvenile hormone analog and quorum-sensing molecule) [3]. Substituting farnesane with an analog would therefore yield a product with entirely different performance characteristics in fuel formulations or invalidate experimental results in biological studies.

Quantitative Differentiation of Farnesane: A Data-Driven Guide for Scientific and Industrial Selection


Farnesane Fuel Particulate Matter Exhibits Significantly Reduced Genotoxic and Mutagenic Potential Compared to Diesel

A comparative toxicological risk assessment of particulate matter (PM) emissions from diesel, biodiesel, gas-to-liquid (GTL), and farnesane fuels revealed that farnesane combustion produces PM with the lowest genotoxic and mutagenic impact. The Ames test mutagenicity index for farnesane was lower than that for fossil diesel [1]. Similarly, alkaline comet assays on human lymphocytes showed that the soluble organic material from farnesane PM induced the least DNA migration, indicating the lowest genotoxicity among all tested fuels [2].

Renewable Fuel Toxicology Particulate Matter Genotoxicity

Farnesane Blends Reduce NOx and Particulate Matter Emissions in Compression Ignition Engines by up to 34% and 92%, Respectively

An experimental assessment of a compression ignition engine fueled by neat farnesane demonstrated significant improvements in exhaust emissions compared to conventional diesel. The study reports that farnesane combustion reduced nitrogen oxide (NOx) emissions by up to 34%, which could be further enhanced to 48.6% with the addition of Exhaust Gas Recirculation (EGR). Furthermore, particulate matter (PM) emissions were reduced by up to 92% [1]. These reductions are attributed to farnesane's paraffinic structure and higher hydrogen-to-carbon (H/C) ratio relative to fossil diesel.

Renewable Diesel Engine Emissions NOx Reduction

Farnesane's Physicochemical Properties Differentiate it from its Unsaturated Precursor, Farnesene, for Fuel Formulation

The hydrogenation of farnesene to farnesane results in a measurable shift in key physicochemical properties that are critical for fuel applications. Farnesane exhibits a higher boiling point (249.1±7.0 °C at 760 mmHg) compared to its unsaturated precursor, farnesene (boiling point: 260 °C) [1]. Furthermore, farnesane's saturated structure contributes to a lower density (0.8±0.1 g/cm³) relative to farnesene (density: 0.844-0.879 g/mL) . These differences in volatility and density directly influence fuel atomization, combustion behavior, and energy content per volume.

Physicochemical Properties Fuel Formulation Material Science

Structural Saturation Dictates Biological Activity: Farnesane vs. Farnesene and Farnesol

The presence or absence of double bonds and functional groups on the farnesane carbon skeleton is a primary determinant of biological activity. Research on juvenile hormone (JH) mimics indicates that completely apolar, saturated compounds like farnesene and, by direct structural inference, farnesane, exhibit very low to virtually no JH activity, in stark contrast to the potent activity of farnesol and its derivatives [1]. Farnesane is noted as a modulator, not a mimic, of JH activity, while farnesene and farnesol act as active semiochemicals and hormone analogs . This class-level inference is supported by QSAR studies on sesquiterpenoids showing that molecular shape, branching, and the presence of electronegative fragments (like the hydroxyl group in farnesol) are key modulators of hepatoprotective activity [2].

Juvenile Hormone Insect Semiochemical Structure-Activity Relationship

Optimized Application Scenarios for Farnesane Procurement and Use


Formulation of Next-Generation, Low-Emissions Renewable Diesel and Jet Fuel Blends

Farnesane's paraffinic structure and high hydrogen-to-carbon ratio make it an ideal blendstock for formulating renewable diesel and sustainable aviation fuel (SAF) that meet stringent emissions regulations. Its use can be prioritized in projects aiming to demonstrably reduce NOx emissions by up to 34% and particulate matter by up to 92% compared to fossil diesel, as evidenced by engine tests . Furthermore, its lower mutagenic and genotoxic potential relative to diesel PM supports its procurement for applications where minimizing health and environmental impact is paramount.

Development of Bio-Based Lubricant Base Oils with Tailored Viscosity

Patented processes describe the alkylation of farnesane to produce bio-based base oils . This application leverages farnesane's unique C15 isoalkane structure, which is distinct from other renewable feedstocks. Procurement of high-purity farnesane is essential for developing lubricants with specific kinematic viscosities (e.g., 3-20 mm²/s at 100°C) and high viscosity indices, differentiating it from base oils derived from linear alkanes or fatty acid methyl esters.

Fundamental Combustion and Fuel Property Research

Farnesane serves as a critical model compound for studying the influence of branched, saturated hydrocarbons on combustion kinetics, auto-ignition characteristics, and emission formation . Its well-defined physicochemical properties, including its boiling point (249.1±7.0 °C) and density (0.8±0.1 g/cm³) , allow researchers to systematically isolate the effects of molecular structure from other fuel components. This makes it invaluable for developing predictive combustion models and evaluating new engine technologies.

Entomological Research as a Juvenile Hormone Modulator Control

In insect physiology studies, farnesane is procured not as an active hormone analog but as a structurally related control compound or to investigate its role as a modulator of juvenile hormone activity . Its lack of potent agonist activity, in contrast to farnesol and farnesyl ethers , makes it a specific tool for dissecting the structural requirements for JH receptor binding and signal transduction pathways. Substituting farnesane with an active analog would confound experimental interpretation.

Technical Documentation Hub

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